![molecular formula C7H14ClNO2S B2405589 1lambda6-Thia-7-azaspiro[3.5]nonane 1,1-dioxide;hydrochloride CAS No. 2567495-11-6](/img/structure/B2405589.png)
1lambda6-Thia-7-azaspiro[3.5]nonane 1,1-dioxide;hydrochloride
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Description
1lambda6-Thia-7-azaspiro[3.5]nonane 1,1-dioxide;hydrochloride is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various fields of study, including neuroscience, pharmacology, and medicinal chemistry.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : Several studies have detailed the synthesis of compounds related to 1lambda6-Thia-7-azaspiro[3.5]nonane 1,1-dioxide, including various sulfur-containing heterocycles and spirocycles. These synthetic methods are crucial for exploring the potential applications of these compounds in different fields (Reddy, Babu, & Padmavathi, 2001), (Li, Rogers-Evans, & Carreira, 2013).
Chemical Structures and Analysis : The crystal structures of isomeric compounds related to this molecule have been determined, providing insights into their molecular configurations and potential chemical reactivity (Yennawar, Peterson, & Silverberg, 2019).
Biomedical Applications
Anticancer Activity : Research has shown that derivatives of 1-thia-azaspiro[4.5]decane exhibit anticancer activities against various cancer cell lines, including human liver hepatocellular carcinoma, prostate adenocarcinoma, and colorectal carcinoma (Flefel et al., 2017).
Antiviral Properties : Certain derivatives have been found to inhibit the replication of human coronaviruses, indicating their potential as antiviral agents (Apaydın et al., 2019).
Cytotoxic Effects and Apoptosis Induction : Some adamantane derivatives have been synthesized and shown to induce cytotoxicity and apoptosis in various cancer cell lines, suggesting their use in cancer therapy (Turk-Erbul et al., 2021).
Drug Discovery and Development
Building Blocks for Drug Discovery : The compound and its derivatives have been identified as key building blocks in drug discovery, offering novel, multifunctional, and structurally diverse modules (Li, Rogers-Evans, & Carreira, 2013), (Wipf, Stephenson, & Walczak, 2004).
Application in Synthesizing Bioactive Natural Products : It serves as a key structure in the synthesis of bioactive natural products, highlighting its significance in the field of medicinal chemistry (El Bialy, Braun, & Tietze, 2005).
properties
IUPAC Name |
1λ6-thia-7-azaspiro[3.5]nonane 1,1-dioxide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S.ClH/c9-11(10)6-3-7(11)1-4-8-5-2-7;/h8H,1-6H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYYFFDMKXEPOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCS2(=O)=O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1lambda6-Thia-7-azaspiro[3.5]nonane 1,1-dioxide;hydrochloride |
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